molecular formula C16H14ClN3O B1260545 4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol

4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol

Cat. No.: B1260545
M. Wt: 299.75 g/mol
InChI Key: MZQYEXKXFXQJMD-UHFFFAOYSA-N
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Description

Methylene blue, also known as methylthioninium chloride, is a synthetic dye with the chemical formula C16H18ClN3S. It was first synthesized by Heinrich Caro in 1876. Methylene blue is widely used in various fields, including medicine, biology, and chemistry, due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methylene blue involves several steps:

    Aromatic Nucleophilic Substitution: p-Nitroaniline reacts with nitrobenzene in the presence of an alkali to form 4,4’-dinitrodiphenylamine.

    Hydrogenation: 4,4’-dinitrodiphenylamine is hydrogenated in the presence of paraformaldehyde and palladium on carbon to yield 4,4’-dimethylaminodiphenylamine.

    Cyclization: 4,4’-dimethylaminodiphenylamine undergoes cyclization in the presence of sulfur and iodine to form 4,4’-dimethylamino phenothiazine.

    Oxidation: 4,4’-dimethylamino phenothiazine is oxidized with an oxidizing agent to produce crude methylene blue.

    Refinement: The crude product is refined with purified water to obtain the final methylene blue product.

Industrial Production Methods: Industrial production of methylene blue follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Methylene blue undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Methylene blue can be reduced to leucomethylene blue, a colorless form, and oxidized back to its blue form.

    Substitution Reactions: Methylene blue can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products:

    Leucomethylene Blue: Formed during the reduction of methylene blue.

    Substituted Derivatives: Depending on the substitution reaction, various substituted derivatives of methylene blue can be formed.

Comparison with Similar Compounds

Methylene blue is unique in its versatility and wide range of applications. it has several similar compounds:

These compounds share structural similarities with methylene blue but differ in their specific applications and properties.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

4-[2-[(6-chloroquinazolin-4-yl)amino]ethyl]phenol

InChI

InChI=1S/C16H14ClN3O/c17-12-3-6-15-14(9-12)16(20-10-19-15)18-8-7-11-1-4-13(21)5-2-11/h1-6,9-10,21H,7-8H2,(H,18,19,20)

InChI Key

MZQYEXKXFXQJMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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